molecular formula C16H19ClFNO2 B2386880 2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2195939-47-8

2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide

Cat. No.: B2386880
CAS No.: 2195939-47-8
M. Wt: 311.78
InChI Key: NHVGKOSQNGLTGC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[35]nonan-1-yl)acetamide is a synthetic organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[35]nonan-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors

    Formation of the Spirocyclic Core: The spirocyclic structure can be synthesized through a cyclization reaction involving a suitable diol and a halogenated precursor under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the spirocyclic amine reacts with an acyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide
  • 2-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide
  • 2-(2-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO2/c17-12-2-1-3-13(18)11(12)10-15(20)19-14-4-5-16(14)6-8-21-9-7-16/h1-3,14H,4-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVGKOSQNGLTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CC3=C(C=CC=C3Cl)F)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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